molecular formula C16H11N3O4S B2804170 N'-benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide CAS No. 448240-46-8

N'-benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide

Cat. No.: B2804170
CAS No.: 448240-46-8
M. Wt: 341.34
InChI Key: IIAKXXGFAUILEF-UHFFFAOYSA-N
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Description

N’-benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide is a chemical compound with the molecular formula C15H10N4O4S It is known for its unique structure, which includes a benzothiophene ring, a nitro group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide typically involves the reaction of 5-nitro-1-benzothiophene-2-carbohydrazide with benzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for N’-benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various acyl-substituted derivatives.

Scientific Research Applications

N’-benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzothiophene ring and carbohydrazide moiety may also contribute to the compound’s activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    5-nitro-1-benzothiophene-2-carbohydrazide: Lacks the benzoyl group but shares the core structure.

    N’-benzoyl-1-benzothiophene-2-carbohydrazide: Lacks the nitro group but has a similar overall structure.

    N’-benzoyl-5-amino-1-benzothiophene-2-carbohydrazide: Contains an amino group instead of a nitro group.

Uniqueness

N’-benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide is unique due to the presence of both the nitro group and the benzoyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4S/c20-15(10-4-2-1-3-5-10)17-18-16(21)14-9-11-8-12(19(22)23)6-7-13(11)24-14/h1-9H,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAKXXGFAUILEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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